2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone
Overview
Description
2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone typically involves the reaction of 2-methoxyphenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: It is employed in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A structurally similar compound with potential pharmacological activity.
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone: Another chloro-substituted piperazine derivative with different substituents on the piperazine ring.
Uniqueness
2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone is unique due to the presence of both a chloro group and a methoxyphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with certain receptors, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRWAILGJSRARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585836 | |
Record name | 2-Chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21057-39-6 | |
Record name | 2-Chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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